An In-depth Technical Guide to 3-Amino-5-chloropyrazine-2-carbonitrile: Core Properties and Synthetic Insights
An In-depth Technical Guide to 3-Amino-5-chloropyrazine-2-carbonitrile: Core Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Amino-5-chloropyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles known information, predicted values based on related compounds, and general experimental protocols relevant to its synthesis and characterization.
Core Physicochemical Properties
The basic molecular and physical properties of 3-Amino-5-chloropyrazine-2-carbonitrile are summarized below. It is critical to note that while the molecular formula and weight are definitive, other parameters are largely predicted or extrapolated from structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₄ | [1][2] |
| Molecular Weight | 154.56 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid (Predicted) | [3] |
| Melting Point | Not available | |
| Boiling Point | ~400.2 ± 45.0 °C (Predicted for isomer) | [3] |
| Solubility | Miscible with polar aprotic solvents (e.g., DMF, DMSO); Moderately soluble in ethanol; Limited solubility in water (<1 mg/mL) (Based on 3-Chloropyrazine-2-carbonitrile) | [4] |
| pKa | ~-1.35 ± 0.10 (Predicted for isomer) | [3] |
Synthesis and Experimental Protocols
General Synthetic Workflow
Caption: General synthetic workflow for 3-Amino-5-chloropyrazine-2-carbonitrile.
Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile (Intermediate)
This protocol is based on the synthesis of the chlorinated intermediate from pyrazine-2-carbonitrile.[5][6][7]
Materials:
-
Pyrazine-2-carbonitrile
-
Sulfuryl chloride
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Sodium bicarbonate (solid)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve pyrazine-2-carbonitrile in a mixture of toluene and a catalytic amount of DMF.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sulfuryl chloride to the solution over a period of 10-15 minutes.
-
Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and continue stirring for 5 hours.
-
Decant the toluene layer. Extract the remaining residue with diethyl ether.
-
Combine the organic layers and quench with ice water.
-
Neutralize the combined organic layers with solid sodium bicarbonate.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield 3-chloropyrazine-2-carbonitrile.
Step 2: Amination of 3-Chloropyrazine-2-carbonitrile
This generalized protocol for aminodehalogenation is based on methods used for similar pyrazine compounds.[4][8]
Materials:
-
3-Chloropyrazine-2-carbonitrile
-
Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)
-
A suitable solvent (e.g., Tetrahydrofuran (THF), Ethanol)
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve 3-chloropyrazine-2-carbonitrile in a suitable solvent in a pressure-rated reaction vessel.
-
Add the ammonia source to the solution. If using an ammonium salt, a non-nucleophilic base like triethylamine may be required.
-
Seal the vessel and heat the reaction mixture to a temperature typically ranging from 70-100 °C. The reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield 3-Amino-5-chloropyrazine-2-carbonitrile.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of 3-Amino-5-chloropyrazine-2-carbonitrile are limited, the pyrazine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4][9] Derivatives of 3-aminopyrazine-2-carbonitrile have shown potential in various therapeutic areas.
Notably, some pyrazine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[9] The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various cancers. The inhibitory action of pyrazine derivatives on this pathway represents a significant area of interest for drug development.
Caption: Potential inhibitory action of pyrazine derivatives on the FGFR signaling pathway.
Furthermore, various pyrazine derivatives have been investigated for their antimycobacterial properties, suggesting that 3-Amino-5-chloropyrazine-2-carbonitrile could serve as a valuable intermediate for the synthesis of novel antimicrobial agents.[8][10]
Conclusion
3-Amino-5-chloropyrazine-2-carbonitrile is a heterocyclic compound with potential applications in the development of novel therapeutic agents, particularly as a scaffold for kinase inhibitors and antimicrobial compounds. While experimental data on its specific physicochemical properties are scarce, this guide provides a foundational understanding based on available information for structurally related molecules. The outlined synthetic protocols offer a practical starting point for its preparation in a laboratory setting. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives to unlock their full potential in drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-AMINO-3-CHLOROPYRAZINE-2-CARBONITRILE | 34617-65-7 [amp.chemicalbook.com]
- 4. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]
- 5. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 6. 3-Chloropyrazine-2-carbonitrile CAS#: 55557-52-3 [m.chemicalbook.com]
- 7. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
